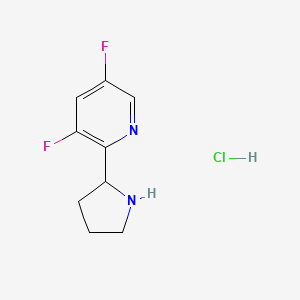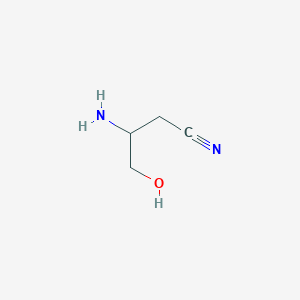
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridinium ion. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride typically involves the reaction of 2-(aminomethyl)phenyl derivatives with pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyridinium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: The compound is employed in biochemical studies to investigate the interactions of pyridinium salts with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The pyridinium ion can also participate in electrostatic interactions with negatively charged biomolecules, influencing their function. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound has a similar structure but with the aminomethyl group attached to the para position of the phenyl ring.
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride: In this compound, the aminomethyl group is attached to the meta position of the phenyl ring.
1-(2-(Aminomethyl)phenyl)pyridin-1-ium bromide: This compound has a bromide ion instead of a chloride ion.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
(2-pyridin-1-ium-1-ylphenyl)methanamine;chloride |
InChI |
InChI=1S/C12H13N2.ClH/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h1-9H,10,13H2;1H/q+1;/p-1 |
InChI Key |
LFAZLMWFLLADNI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2CN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)






![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)
